Cyclohexane-d11
Overview
Description
Cyclohexane-d11 is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 95.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conformational Isomerization Studies : Cyclohexane-d11 has been used to study chair-chair isomerization. Due to its long natural relaxation time T20, it is particularly suited for spin-echo NMR studies. This has facilitated the determination of exchange rates and understanding of conformational dynamics at different temperatures (Allerhand, Chen, & Gutowsky, 1965).
Raman Spectroscopy in Solvent-Solute Interactions : The isotropic Raman CH stretching spectrum of this compound has been investigated to understand solvent-solute interactions, particularly in supercritical CO2 and other liquid solvents. These studies contribute to the understanding of solute-solvent forces and their effects on molecular behavior (Pan, McDonald, & MacPhail, 1999).
Harmonic Force Field and Raman Scattering : Research has been conducted to measure absolute Raman trace scattering cross sections for this compound. This helps in understanding the vibrational behavior of molecules and their interaction with light (Gough & Murphy, 1987).
Small-angle Neutron-scattering (SANS) Studies : this compound has been used in SANS experiments to understand the structure of colloidal dispersions, particularly those containing silica particles. These studies aid in understanding the interaction potentials and structural behavior of colloidal systems (Kruif, Briels, May, & Vrij, 1988).
Molecular Dynamics Simulations : this compound has been used in molecular-dynamics simulations to study the effects of solvents on its Raman bands, particularly in supercritical CO2 and various liquid solvents. This provides insights into the molecular interactions and behavior in different solvent environments (Frankland & Maroncelli, 1999).
Vibrational Spectra Analysis : Infrared and Raman spectra of isotopomers of cyclohexane, including this compound, have been recorded and analyzed, providing valuable information on the vibrational characteristics and conformational forms of these molecules (Chun, Ocola, & Laane, 2016).
Gas-Phase Reactions Study : The gas-phase reactions of OH radicals with this compound have been investigated to understand the production of different deuterated analogues and the intermediate cyclohexoxy radical behavior (Aschmann, Chew, Arey, & Atkinson, 1997).
Mechanism of Action
Target of Action
Cyclohexane-d11 is a deuterated species of cyclohexane . It is primarily used in research settings, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The primary targets of this compound are therefore the atomic nuclei of hydrogen atoms in the compound, which interact with the magnetic field during NMR analysis .
Mode of Action
In NMR spectroscopy, this compound interacts with its targets (the atomic nuclei) by aligning the spin of the nuclei with the magnetic field. When radiofrequency energy is applied, the nuclei absorb this energy and flip their spin. The energy is then released as the nuclei return to their original state, producing a signal that can be detected and analyzed .
Biochemical Pathways
This compound is involved in the ring inversion process during the conformational analysis of cyclohexane by NMR . This process allows researchers to study the structural and conformational properties of cyclohexane .
Pharmacokinetics
It’s worth noting that the incorporation of deuterium (heavy hydrogen) into drug molecules has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of this compound in NMR spectroscopy allows for detailed analysis of the structure and conformation of cyclohexane . This can provide valuable information for researchers studying the properties of cyclohexane and similar compounds .
Action Environment
The action of this compound is influenced by the conditions under which NMR spectroscopy is conducted. Factors such as the strength of the magnetic field, the frequency of the radio waves used, and the temperature can all affect the results of the analysis .
Safety and Hazards
Future Directions
Cyclohexane-d11 is used in the conformational analysis of cyclohexane by NMR . The Raman spectra of this compound in various solvents have been recorded to study the gas-to-liquid frequency shifts and isotropic Raman linewidths . Future research could focus on further understanding these properties and their implications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTMQSROBMDMFD-WTVBDOPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.